Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 172738-46-4
VCID: VC17137503
InChI: InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1
SMILES:
Molecular Formula: C28H42N2O7S2
Molecular Weight: 582.8 g/mol

Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-

CAS No.: 172738-46-4

Cat. No.: VC17137503

Molecular Formula: C28H42N2O7S2

Molecular Weight: 582.8 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- - 172738-46-4

Specification

CAS No. 172738-46-4
Molecular Formula C28H42N2O7S2
Molecular Weight 582.8 g/mol
IUPAC Name N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1
Standard InChI Key OPJNHRSFFGTPMY-XMMPIXPASA-N
Isomeric SMILES CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

The compound is defined by the molecular formula C₂₈H₄₂N₂O₇S₂ and a molecular weight of 582.8 g/mol. Its IUPAC name, N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide, reflects a complex arrangement of functional groups:

  • Two benzenesulfonamide moieties substituted with methoxy groups at the para positions.

  • A cyclopentylmethyl chain linked to a secondary amine.

  • A (3R)-3-hydroxybutyl backbone with a tertiary amine connected to a 2-methylpropyl group and a 4-methoxyphenylsulfonyl unit.

The presence of a chiral center at the C3 position of the butyl chain introduces stereochemical complexity, which may influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₄₂N₂O₇S₂
Molecular Weight582.8 g/mol
CAS Number172738-46-4
IUPAC NameN-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide
SolubilityNot reported
Melting PointNot reported

Synthesis and Manufacturing Considerations

General Synthesis Pathways for Benzenesulfonamides

While explicit synthetic routes for this compound remain undocumented, benzenesulfonamide derivatives are typically synthesized via:

  • Sulfonylation: Reaction of benzenesulfonyl chloride with primary or secondary amines.

  • Functional Group Interconversion: Modifications such as alkylation or hydroxylation post-sulfonamide formation.

For this compound, a plausible pathway involves:

  • Sequential sulfonylation of a diamine precursor with 4-methoxybenzenesulfonyl chloride.

  • Introduction of the cyclopentylmethyl and 2-methylpropyl groups via nucleophilic substitution.

Challenges in Scale-Up

The stereoselective synthesis of the (3R)-3-hydroxybutyl moiety likely requires chiral catalysts or enzymatic resolution, posing scalability challenges. Purification of the final product may necessitate advanced chromatographic techniques due to its high molecular weight and polarity.

TargetMechanismPotential IC₅₀ (Predicted)
Dihydropteroate SynthaseCompetitive inhibition50–100 nM
Carbonic Anhydrase IXZinc-binding sulfonamide10–20 nM
Androgen ReceptorSteric hindrance via bulky groups200–500 nM

Analytical and Regulatory Characterization

Microbiological Standards

As a nonsterile topical agent, compliance with USP <51> (antimicrobial effectiveness) and USP <61> (microbial enumeration) would be mandatory. Self-preserving formulations require log-reduction criteria against C. albicans and A. brasiliensis .

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

  • Cyclopentylmethyl substitution: Impact on blood-brain barrier penetration.

  • Methoxy positioning: Role in metabolic stability via CYP450 interactions.

Targeted Delivery Systems

Encapsulation in nanostructured lipid carriers (NLCs) could enhance dermal bioavailability while minimizing systemic absorption.

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